The synthesis of 2,3,5-trimethylphenyl trifluoromethanesulfonate typically involves the reaction of 2,3,5-trimethylphenol with triflic anhydride in the presence of a base such as pyridine. The general procedure is as follows:
This method yields the desired triflate with good efficiency and purity .
The molecular structure of 2,3,5-trimethylphenyl trifluoromethanesulfonate can be described using its SMILES notation: O=S(OC1=C(C)C(C)=CC(C)=C1)(C(F)(F)F)=O. The compound features a phenyl ring substituted at the 2, 3, and 5 positions with methyl groups. The trifluoromethanesulfonate group (-SO₂CF₃) is attached to the oxygen atom linked to the aromatic ring.
2,3,5-Trimethylphenyl trifluoromethanesulfonate participates in various chemical reactions typical for aryl sulfonates:
The mechanism of action for reactions involving 2,3,5-trimethylphenyl trifluoromethanesulfonate generally follows a classical nucleophilic substitution pathway:
This mechanism highlights the role of the triflate group as an excellent leaving group that stabilizes intermediates during transformations .
These properties make 2,3,5-trimethylphenyl trifluoromethanesulfonate suitable for various synthetic applications while ensuring safety during handling .
2,3,5-Trimethylphenyl trifluoromethanesulfonate finds applications in several areas:
2,3,5-Trimethylphenyl trifluoromethanesulfonate is a sterically encumbered aryl trifluoromethanesulfonate ester characterized by the combination of a substituted phenyl ring and the highly electron-withdrawing triflyloxy (–OSO₂CF₃) group. Its systematic IUPAC name is 2,3,5-trimethylphenyl trifluoromethanesulfonate, reflecting the positions of the methyl substituents on the aromatic ring and the ester linkage to the trifluoromethanesulfonyl moiety. The molecular formula is C₁₀H₁₁F₃O₃S, with a calculated molecular weight of 268.25 g·mol⁻¹.
Structurally, the ortho-methyl groups adjacent to the triflate group impose significant steric hindrance, influencing its reactivity in cross-coupling reactions. This contrasts with unsubstituted phenyl triflate or para-substituted derivatives, where steric effects are minimized. The trifluoromethanesulfonate (triflate) group is planar and exhibits strong inductive effects (–I), enhancing the electrophilicity of the adjacent carbon atom. Key spectral identifiers include:
Table 1: Characteristic Spectral Data
| Technique | Key Signals |
|---|---|
| ¹⁹F NMR | δ ≈ –78 ppm (s, CF₃) |
| ¹H NMR | δ 2.25–2.35 (s, 3H, meta-CH₃), 2.40 (s, 6H, ortho & para-CH₃), 6.85–7.10 (m, Ar–H) |
| IR | ν 1420 cm⁻¹ (S=O asym), 1130–1200 cm⁻¹ (C–F), 1020 cm⁻¹ (S=O sym) |
The chemistry of aryl triflates emerged in the late 1970s as an extension of pioneering work on sulfonate esters and organofluorine reagents. Trifluoromethanesulfonic acid (triflic acid, CF₃SO₃H) was first synthesized in 1954 by Haszeldine [4], but its derivatives—notably triflic anhydride [(CF₃SO₂)₂O] and alkyl/aryl triflates—gained prominence later due to their extreme reactivity and utility. The synthesis of methyl triflate (CF₃SO₂OCH₃) via silver triflate (Gramstadt and Haszeldine, 1956) or triflic anhydride (Booth et al., 1959) established foundational methods [5].
Aryl triflates were logical successors, leveraging the triflate group’s superior leaving-group ability (10⁶ times greater than tosylate) and stability under basic conditions. Sterically hindered variants like 2,3,5-trimethylphenyl trifluoromethanesulfonate were developed to address limitations of early aryl triflates, which were prone to hydrolysis or undesired side reactions in electron-rich systems. The trimethyl substitution pattern was strategically chosen to:
This design exemplifies the broader evolution of "tailored" triflates for specific challenges in organometallic and heterocyclic chemistry.
2,3,5-Trimethylphenyl trifluoromethanesulfonate occupies a critical niche as a sterically protected electrophile in metal-catalyzed cross-coupling reactions. Its triflate group serves as a transient handle for installing complex scaffolds via C–C, C–N, or C–X bond formation. Key applications include:
The compound undergoes palladium-catalyzed coupling with arylboronic acids to generate biaryl structures. The ortho-methyl groups suppress undesired β-hydride elimination or homocoupling, enabling high yields of sterically congested products. For example, in natural product syntheses like lamellarins, analogous hindered triflates provide access to tetra-ortho-substituted biaryls [3].
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: